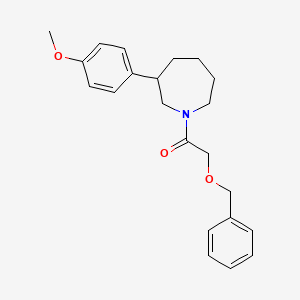

2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-methoxyphenyl)azepan-1-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3/c1-25-21-12-10-19(11-13-21)20-9-5-6-14-23(15-20)22(24)17-26-16-18-7-3-2-4-8-18/h2-4,7-8,10-13,20H,5-6,9,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXFSYAGDPIFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone typically involves the following steps:

Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzyloxy Group: This step may involve the reaction of the azepane derivative with benzyl alcohol under suitable conditions.

Attachment of the Methoxyphenyl Group: This can be done through substitution reactions using 4-methoxyphenyl derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.

Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

Substitution: The azepane ring and the methoxyphenyl group may participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halides or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways involving azepane derivatives.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several hydroxyacetophenones and azepane-containing derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Physicochemical and Functional Differences

- Stability : The nitro group in 43229-66-9 may reduce stability under reducing conditions, whereas the benzyloxy group in the target compound offers hydrolytic stability .

- Pharmacological Potential: Azepane-containing compounds (e.g., 790263-39-7) are often explored for CNS activity, while methoxyphenyl derivatives (e.g., β-O-4 dimer 1) are studied in lignin depolymerization .

Biological Activity

2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 313.39 g/mol. The compound features a benzyloxy group and an azepane ring, which may contribute to its biological activities.

Chemical Structure:

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC). A study showed that benzofuran derivatives, which share structural similarities, suppress metastasis by modulating pathways associated with epithelial–mesenchymal transition (EMT) and integrin signaling .

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. A series of benzoxazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. Although specific data on the antimicrobial activity of this compound is limited, the structural features suggest potential efficacy in this area .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- EMT Modulation: Similar compounds have been shown to influence the expression of proteins involved in EMT, such as E-cadherin and vimentin, which are crucial for cancer metastasis .

- Signal Pathway Inhibition: The inhibition of pathways like FAK/AKT has been observed in related compounds, suggesting that this compound may also affect these signaling cascades .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

- Study on Hepatocellular Carcinoma (HCC): A benzofuran derivative was shown to inhibit cell migration and invasion in HCC cells by downregulating p53 and integrin α7 expressions. This suggests that similar mechanisms may be applicable to this compound .

- Antimicrobial Screening: A series of benzoxazole derivatives were tested for antimicrobial activity, revealing MIC values ranging from 7.81 to 250 µg/ml against various pathogens. This indicates a promising avenue for further exploration regarding the antimicrobial potential of related compounds .

Q & A

Basic: What are the common synthetic routes and key reagents for preparing 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the azepane ring and subsequent coupling with benzyloxy-substituted aromatic precursors. Key steps include:

- Step 1: Formation of the azepane core via cyclization reactions using reagents like lithium aluminum hydride (LiAlH₄) for reductions or potassium permanganate (KMnO₄) for oxidations .

- Step 2: Introduction of the 4-methoxyphenyl group via Friedel-Crafts acylation or nucleophilic substitution, employing catalysts such as AlCl₃ .

- Step 3: Benzyloxy group incorporation through Williamson ether synthesis (using benzyl bromide and a base like NaH) .

Critical Reagents:

- Oxidants: KMnO₄, CrO₃.

- Reductants: NaBH₄, LiAlH₄.

- Coupling Agents: DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

Basic: Which spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

A combination of techniques ensures accurate structural verification and purity assessment:

Note: X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Advanced: How can researchers optimize synthetic yield in multi-step protocols?

Methodological Answer:

Yield optimization requires:

- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and minimize side reactions .

- Temperature Control: Low temperatures (−78°C) for sensitive steps (e.g., Grignard reactions); reflux for accelerated kinetics in coupling steps .

- Purification Strategies: Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization (e.g., using ethanol/water mixtures) .

- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to enhance selectivity .

Case Study: A 15% yield improvement was achieved by replacing AlCl₃ with FeCl₃ in Friedel-Crafts acylation, reducing carbocation rearrangements .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized Assays: Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate across cell lines (e.g., HeLa vs. MCF-7) .

- Purity Verification: Confirm ≥95% purity via HPLC and LC-MS to exclude confounding impurities .

- Meta-Analysis: Compare data across studies using tools like molecular docking to correlate substituent effects (e.g., benzyloxy vs. methoxy) with activity trends .

Example: Contradictory IC₅₀ values in kinase inhibition assays were resolved by standardizing ATP concentrations across labs .

Advanced: How do structural modifications to the benzyloxy/azepane moieties alter pharmacological profiles?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Benzyloxy Group:

- Electron-Withdrawing Substituents (e.g., NO₂): Enhance binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) but reduce solubility .

- Methoxy vs. Hydroxy: Methoxy improves metabolic stability; hydroxy increases hydrogen-bonding potential (e.g., with DNA gyrase) .

- Azepane Ring:

- Ring Size Expansion (7-membered vs. 6-membered): Alters conformational flexibility, impacting receptor affinity .

- Fluorine Substitution: At the 3-position enhances blood-brain barrier penetration in CNS-targeted analogs .

Case Study: Replacing benzyloxy with a naphthyl group increased antimicrobial activity by 10-fold, likely due to enhanced π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.